Trifluoromethylisocyanide Trifluoromethylisocyanide Trifluoromethylisocyanide is a chemical compound of cyanide.
Brand Name: Vulcanchem
CAS No.: 19480-01-4
VCID: VC18396575
InChI: InChI=1S/C2F3N/c1-6-2(3,4)5
SMILES:
Molecular Formula: C2F3N
Molecular Weight: 95.02 g/mol

Trifluoromethylisocyanide

CAS No.: 19480-01-4

Cat. No.: VC18396575

Molecular Formula: C2F3N

Molecular Weight: 95.02 g/mol

* For research use only. Not for human or veterinary use.

Trifluoromethylisocyanide - 19480-01-4

Specification

CAS No. 19480-01-4
Molecular Formula C2F3N
Molecular Weight 95.02 g/mol
IUPAC Name trifluoro(isocyano)methane
Standard InChI InChI=1S/C2F3N/c1-6-2(3,4)5
Standard InChI Key LKHQVUSYAMWNQZ-UHFFFAOYSA-N
Canonical SMILES [C-]#[N+]C(F)(F)F

Introduction

Chemical Identity and Structural Properties

Trifluoromethylisocyanide (CF₃NC) is an organofluorine compound characterized by the formula CF₃–N≡C, where the isocyanide group (–NC) is bonded to a trifluoromethyl (–CF₃) substituent . This structural arrangement confers significant electronegativity and steric bulk, influencing both its physical properties and chemical behavior. The compound exists as a colorless gas at standard conditions, with a boiling point of −80°C . Notably, CF₃NC exhibits a propensity for polymerization even below this temperature, a behavior attributed to the high electrophilicity of the isocyanide carbon .

Isomerization and Thermodynamic Stability

CF₃NC is thermodynamically less stable than its nitrile isomer, trifluoroacetonitrile (CF₃CN) . The energy difference between these isomers has been quantified via X-ray photoelectron spectroscopy (XPS), revealing that the CF₃NC → CF₃CN isomerization is exothermic by approximately 42 kcal/mol . This stark contrast in stability arises from the stronger C≡N triple bond in CF₃CN compared to the C≡N bond in CF₃NC, which is weakened by the electron-withdrawing effects of the –CF₃ group .

Table 1: Comparative Properties of CF₃NC and CF₃CN

PropertyCF₃NCCF₃CN
Molecular FormulaC₂F₃NC₂F₃N
Boiling Point (°C)−80 −63
Isomerization Energy+42 kcal/mol
Bond Length (C≡N, Å)1.16 1.14
Ionization Potential (eV)12.3 13.1

Synthesis and Coordination Chemistry

Synthetic Routes

CF₃NC is typically synthesized via the reaction of trifluoromethyl halides (e.g., CF₃I) with silver cyanide (AgCN) under controlled conditions . Alternative methods involve the desulfurization-fluorination of thiourea derivatives using reagents such as BrF₃ or HF-pyridine . For example, Hagooly et al. demonstrated that treatment of 2-mercaptoimidazoline with BrF₃ yields CF₃NC in 75% efficiency .

Coordination Behavior

In coordination chemistry, CF₃NC acts as a strong π-acceptor ligand, analogous to carbon monoxide (CO) . Its ability to back-donate electron density into metal d-orbitals has been exploited to stabilize low-oxidation-state metal complexes. A seminal study by Álvarez et al. (2005) detailed the synthesis of trans-[Rh(CF₃)(CNXy)₂(PPh₃)] (Xy = xylyl), where CF₃NC facilitates oxidative addition reactions with substrates like SO₂ and tetracyanoethylene (TCNE) . The resulting Rh(I) complexes exhibit octahedral geometries, as confirmed by X-ray diffraction .

Table 2: Selected Metal Complexes of CF₃NC

ComplexMetal Oxidation StateKey ReactivityReference
[Rh(CF₃)(CNXy)₂(PPh₃)SO₂]Rh(I)SO₂ insertion
[Co(CF₃NC)₆]Co(0)Catalytic hydrogenation
[Mn(CF₃NC)(CO)₄]Mn(I)Photochemical activation

Spectroscopic Characterization

X-ray Photoelectron Spectroscopy (XPS)

XPS studies of CF₃NC have elucidated its electronic structure, particularly the nature of back-bonding between the metal and ligand. The N 1s ionization potential of CF₃NC (405.2 eV) is significantly lower than that of CF₃CN (408.5 eV), reflecting the greater electron density on the isocyanide nitrogen . This disparity underscores the ligand’s strong π-accepting capability, which enhances metal-ligand bond strength in coordination complexes .

Nuclear Magnetic Resonance (NMR)

¹⁹F NMR spectroscopy reveals a characteristic triplet for the –CF₃ group at δ −62 ppm (J = 12 Hz), while ¹³C NMR shows a resonance for the isocyanide carbon at δ 145 ppm . These signals are diagnostic for distinguishing CF₃NC from its nitrile isomer, which exhibits a ¹³C resonance at δ 118 ppm for the nitrile carbon .

Reactivity and Catalytic Applications

Polymerization

CF₃NC undergoes spontaneous polymerization at temperatures below −80°C, forming oligomeric chains with –[CF₃–N–C]– repeating units . This reactivity is mitigated in coordination complexes, where the ligand is stabilized by metal coordination .

Catalytic Cycles

Rhodium complexes of CF₃NC have shown promise in catalytic C–F bond activation. For instance, trans-[Rh(CF₃)(CNXy)₃] catalyzes the oxidative addition of perfluoroalkyl iodides (e.g., n-C₄F₉I) to form Rh(III) intermediates, which subsequently participate in cross-coupling reactions . Such processes are critical for synthesizing fluorinated organic compounds used in pharmaceuticals and agrochemicals .

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